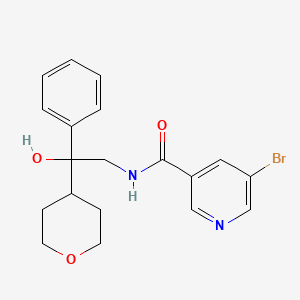

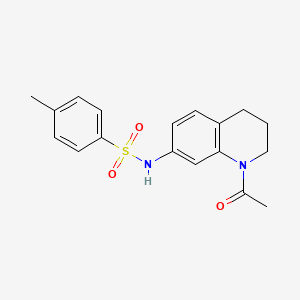

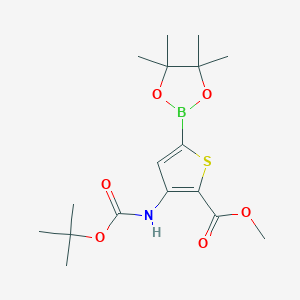

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide” seems to be a complex organic molecule. Similar compounds like “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-fluorophenyl)oxamide” and “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide” are used in scientific research .

Scientific Research Applications

Synthesis and Optical Properties

- A study by Bogza et al. (2018) highlights the synthesis of 2-functionally substituted thieno[3,2-c]quinoline derivatives, exploring their optical properties and potential application as invisible ink dyes due to their moderate to high fluorescence quantum yields. This research demonstrates the compound's utility in the development of materials with specific optical characteristics (Bogza et al., 2018).

Antimicrobial and Anticancer Applications

- Compounds related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide have been explored for their potential in treating diseases. For instance, Kumar et al. (2018) synthesized quinazoline sulfonamide derivatives, assessing their antimicrobial and anticancer activities. These compounds exhibited significant biological activity, suggesting their potential in pharmaceutical applications (Kumar et al., 2018).

Alzheimer’s Disease Treatment

- Makhaeva et al. (2020) synthesized new hybrid compounds combining 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide, showing potent inhibition of acetylcholinesterase and butyrylcholinesterase. These compounds are proposed as potential multifunctional agents for Alzheimer's disease treatment, highlighting the therapeutic applications of sulfonamide derivatives in neurodegenerative diseases (Makhaeva et al., 2020).

Electroanalytical Studies

- Abelairas et al. (1994) conducted an electroanalytical study on a structurally similar compound, 4-methyl-N-quinolin-8-ylbenzenesulfonamide, demonstrating its oxidation process and potential applications in analytical chemistry. This work underlines the compound's relevance in developing voltammetric methods for determining specific chemical species (Abelairas et al., 1994).

Chemosensing Applications

- Sinha et al. (2018) developed a quinoline-based fluorescent probe for selective detection of Zn2+, showcasing the chemosensing capabilities of quinoline derivatives in environmental and biological monitoring. This research demonstrates the compound's application in detecting metal ions through fluorescence enhancement (Sinha et al., 2018).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-9-17(10-6-13)24(22,23)19-16-8-7-15-4-3-11-20(14(2)21)18(15)12-16/h5-10,12,19H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVKJAUVNKKBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

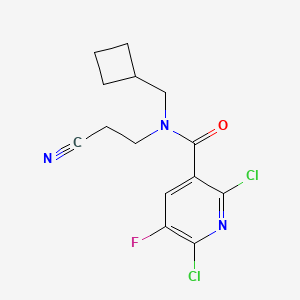

![(Z)-ethyl 2-(6-fluoro-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2747170.png)

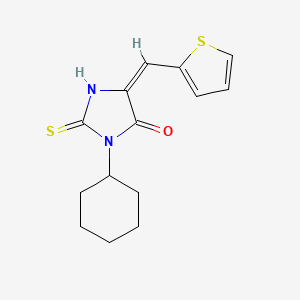

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide](/img/structure/B2747173.png)

![3-[(2-Methoxyethanesulfonyl)methyl]aniline](/img/structure/B2747177.png)